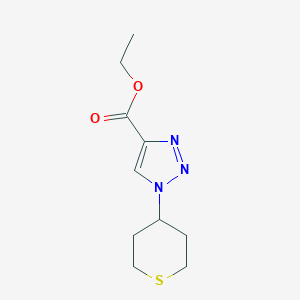

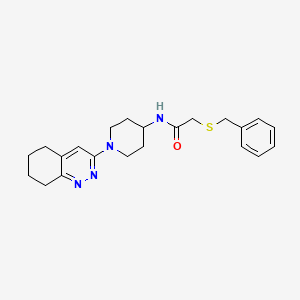

ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate” is likely to be an organic compound containing a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a thian-4-yl group, which is a sulfur-containing ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a thian-4-yl group, and an ethyl carboxylate group . These functional groups could influence the compound’s reactivity and properties.Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in its structure. The triazole ring is known to participate in various chemical reactions . The thian-4-yl group and the ethyl carboxylate might also influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the triazole ring, the thian-4-yl group, and the ethyl carboxylate could affect properties like solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación

Synthetic Modifications and Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to the thiazole group, has been synthesized and modified for antimicrobial studies. These derivatives demonstrated antimicrobial activities against various bacterial and fungal strains. The structure-activity relationship was explored using 3D-QSAR analysis, which provides insights into designing molecules with enhanced antimicrobial properties (Desai, Bhatt, & Joshi, 2019).

Novel Synthesis Methods

A new, convenient one-step recyclization method for the synthesis of ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates has been reported. This environmentally friendly procedure yields moderate to good yields of 1-aryl-1,2,4-triazole derivatives, illustrating a cost-effective approach to synthesizing these compounds (Matiychuk et al., 2011).

Applications in Peptide Synthesis

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), an optimal coupling reagent, has been designed and synthesized for application in solid-phase peptide synthesis using Fmoc chemistry. Its high coupling efficiency and the ability to not absorb at 302nm allow for real-time monitoring of each coupling cycle, making it a valuable tool in peptide synthesis (Jiang, Davison, Tennant, & Ramage, 1998).

Mecanismo De Acción

Target of Action

Related compounds such as 2-(thian-4-yl)ethan-1-amine hydrochloride and N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride are available, suggesting that the thian-4-yl group may interact with similar targets

Mode of Action

A related compound, n-(1,1-dioxo-1-thian-4-yl)-5-ethyl-4-oxo-7-3-(trifluoromethyl)phenyl-4h,5h-thieno-3,2-c-pyridine-2-carboximidamide, has been shown to inhibit the bromodomain-containing protein 9 (brd9)

Biochemical Pathways

The related compound n-(1,1-dioxo-1-thian-4-yl)-5-ethyl-4-oxo-7-3-(trifluoromethyl)phenyl-4h,5h-thieno-3,2-c-pyridine-2-carboximidamide was used to identify genes regulated by brd9 in kasumi-1 cells involved in oncology and immune response pathways . This suggests that ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate may affect similar pathways.

Result of Action

The related compound n-(1,1-dioxo-1-thian-4-yl)-5-ethyl-4-oxo-7-3-(trifluoromethyl)phenyl-4h,5h-thieno-3,2-c-pyridine-2-carboximidamide was used to elucidate the cellular phenotype of brd9 bromodomain inhibition

Propiedades

IUPAC Name |

ethyl 1-(thian-4-yl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-10(14)9-7-13(12-11-9)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGHHJCGLYXAGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2CCSCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethylethyl 4-{[(4-bromophenyl)-oxy]methyl}-1-piperidinecarboxylate](/img/structure/B2404753.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2404758.png)

![1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2404760.png)

![[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2404763.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2404765.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methylbenzimidazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2404768.png)

![6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B2404769.png)